6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 5-methyl-2-(methylthio)pyrimidine-4,6-dione with chloroacetyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazolo[1,5-a]pyrimidine core and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClN3O3S |
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Molecular Weight |
273.70 g/mol |
IUPAC Name |
6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O3S/c1-3-5(10)8(14)13-6(11-3)4(9(15)16)7(12-13)17-2/h12H,1-2H3,(H,15,16) |
InChI Key |
YJGJIUCWERKHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)O)Cl |
Origin of Product |
United States |
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